N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
Properties
CAS No. |
1252911-56-0 |
|---|---|
Molecular Formula |
C20H22ClN3O3S |
Molecular Weight |
419.92 |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-12(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)11-17(25)22-15-6-4-5-14(21)13(15)3/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,22,25) |
InChI Key |
FYRCICINAFHQKY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 385.90 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core with a chloro-substituted aromatic ring and an acetamide functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis, which could make it useful in treating hyperpigmentation disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest its potential use as an antimicrobial agent.
Cytotoxicity and Anticancer Activity
The compound was evaluated for cytotoxic effects on various cancer cell lines. The results indicated:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15.7 |
| MCF-7 | 12.5 |
| A549 | 20.0 |
The IC values indicate that the compound has promising anticancer activity, particularly against breast and cervical cancer cells.
Case Study 1: Melanogenesis Inhibition
A study conducted on B16F10 melanoma cells demonstrated that the compound significantly inhibited melanin production. The results showed a reduction in melanin content by up to 70% at a concentration of 10 µM compared to control groups.
Case Study 2: Synergistic Effects with Other Agents
Combining this compound with established chemotherapeutic agents resulted in enhanced cytotoxic effects against resistant cancer cell lines. This suggests potential for combination therapy in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thieno[3,2-d]pyrimidinone Derivatives
N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide ()
- Key differences: Phenethylamino group instead of 3-methylbutyl. Dichlorophenyl substituent vs. 3-chloro-2-methylphenyl.
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
Pyrido-Thieno-Pyrimidine Analogues
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, )
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
